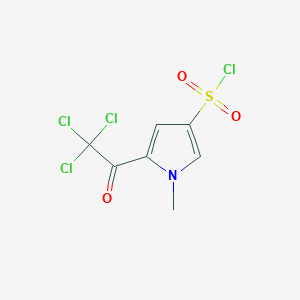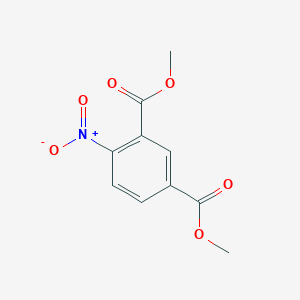
3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid involves a multistep synthetic process. This includes the reaction of 2-amino-1,2-dihydroquinoline-4 (3H)-one with various substituted benzoic acids. The synthesized compound can be purified through recrystallization or chromatography techniques.Molecular Structure Analysis
The molecular formula of 3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid is C17H12N2O4 . Its InChI code is 1S/C17H12N2O4/c20-15-9-13 (12-6-1-2-7-14 (12)19-15)16 (21)18-11-5-3-4-10 (8-11)17 (22)23/h1-9H, (H,18,21) (H,19,20) (H,22,23) .Applications De Recherche Scientifique
Application in Medicinal Chemistry: Inhibition of Acetylcholinesterase Enzyme
Summary of the Application
The compound “3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid” has been synthesized and evaluated as a potent inhibitor against the acetylcholinesterase enzyme (AChE). This enzyme plays a crucial role in Alzheimer’s disease (AD), a worldwide mental disorder manifested with dementia symptoms .
Method of Application
The compound was synthesized and its biological evaluation in inhibiting AChE was evaluated by the in-house gas chromatography method .
Results or Outcomes
The synthesized carboxamides showed a strong potency in inhibiting AChE. Nine compounds from the group had activities higher than or close to donepezil (the positive control, IC50 ca 10 nM). For example, compound 7 depicted IC50 of 7 nM and was subsequently evaluated by the in vivo zebra fish model. Interestingly compound 7 showed better recovery from scopolamine-induced dementia than that of donepezil .
Application in Organic Synthesis: O-Acylation Reaction
Summary of the Application
The compound “3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid” can be synthesized using a triethylamine-mediated O-acylation reaction .
Method of Application
The O-acylation reaction between 8-hydroxyquinolin-2 (1 H )-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature was used to synthesize the compound .
Results or Outcomes
This methodology is notable for its clean reaction profile and straightforward procedure. The 2-oxoquinoline derivative was characterized using spectroscopic, spectrometric, and thermal analyses, enabling a comprehensive understanding of its molecular structure and thermal properties .
Application in Organic Synthesis: Synthesis of Fused Heterocycles
Summary of the Application
The compound “3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid” can be used in the synthesis of fused heterocycles .
Method of Application
The reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in a glacial acetic acid affords 5-methyl-2-phenylpyrazolo[3′,4′:4,5]pyrano[3,2-c]quinoline-4,11(2H,5H)-dione .
Results or Outcomes
This methodology is notable for its clean reaction profile and straightforward procedure .
Application in Drug Research: Analgesic Activity
Summary of the Application
The compound “3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid” and its derivatives have been studied for their potential analgesic activity .
Method of Application
The analgesic activity of these compounds was evaluated using nonpedigree, white, male rats on the model of the electric current stimulation of rectal mucosa .
Results or Outcomes
The results of these studies are not specified in the source .
Application in Antiproliferative Activity: Anticancer Research
Summary of the Application
The compound “3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid” and its derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines .
Method of Application
The studies used 59 cell lines obtained from lung, colon, brain, ovary, kidney, prostate, and breast tumors and human leukemia and melanoma .
Propriétés
IUPAC Name |
3-[(2-oxo-1H-quinoline-4-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-15-9-13(12-6-1-2-7-14(12)19-15)16(21)18-11-5-3-4-10(8-11)17(22)23/h1-9H,(H,18,21)(H,19,20)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOMAJGTMGMTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-1,2-dihydroquinoline-4-amido)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2994411.png)



![N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2994415.png)
![N-(4-{5-[1-(3-methoxybenzoyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B2994418.png)

amino]thiophene-2-carboxylic acid](/img/structure/B2994420.png)
![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride](/img/structure/B2994424.png)